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Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

Cat. No.: B599500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-
Fluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. Due to the

limited availability of published experimental spectra for this specific compound, this guide

presents expected data based on the analysis of closely related analogs and general

spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for (1-
Fluorocyclopropyl)methanol. This data is extrapolated from published values for structurally

similar compounds and theoretical calculations.

Table 1: Expected ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 3.6 - 3.8
Doublet of doublets of

doublets (ddd)

JH-H (gem) ≈ 12 Hz,

JH-F (gem) ≈ 8 Hz,

JH-H (vic) ≈ 6 Hz

-CH₂OH

~ 1.5 - 1.7 Triplet of doublets (td)
JH-H ≈ 8 Hz, JH-F ≈ 2

Hz
-OH

~ 0.8 - 1.2 Multiplet - Cyclopropyl CH₂

Note: The methylene protons of the hydroxymethyl group are diastereotopic and are expected

to appear as two separate multiplets. The hydroxyl proton signal may be broad and its chemical

shift can vary with concentration and solvent.

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ)
ppm

Multiplicity (due to
C-F coupling)

Coupling Constant
(¹JC-F) Hz

Assignment

~ 80 - 85 Doublet ~ 230 - 240 C-F

~ 60 - 65 Doublet ~ 15 - 20 -CH₂OH

~ 10 - 15 Doublet ~ 5 - 10 Cyclopropyl CH₂

Table 3: Expected ¹⁹F NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ -140 to -150 Multiplet - C-F

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: Expected IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3600 - 3200 Broad, Strong O-H stretch

~ 3010 - 2990 Medium C-H stretch (cyclopropyl)

~ 2950 - 2850 Medium C-H stretch (aliphatic)

~ 1450 - 1420 Medium CH₂ scissoring

~ 1200 - 1000 Strong C-F stretch

~ 1050 - 1000 Strong C-O stretch

Table 5: Expected Mass Spectrometry Data
m/z Ion

90.0481 [M]⁺ (Calculated for C₄H₇FO)

71.0450 [M - F]⁺

59.0497 [M - CH₂OH]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data, based on

common laboratory practices and instrumentation cited in relevant literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance spectrometer operating at a proton frequency of 400 MHz

or higher is recommended for optimal resolution.

Sample Preparation: Dissolve approximately 5-10 mg of (1-Fluorocyclopropyl)methanol in
0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire spectra at 298 K.
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Use a standard pulse program for proton acquisition.

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

Employ a relaxation delay of at least 2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Process the data with an exponential window function (line broadening of 0.3 Hz) before

Fourier transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire spectra with proton decoupling.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a relaxation delay of 5 seconds to ensure quantitative analysis of all carbon signals.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Reference the spectrum to the solvent peak.

¹⁹F NMR Acquisition:

Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

Acquire spectra with proton decoupling.

Set the spectral width to cover the expected range for alkyl fluorides (e.g., -100 to -200

ppm).

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex

series, is suitable.

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent

(e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to

evaporate.

Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the empty sample holder or clean plates prior to running

the sample.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)

or Orbitrap instrument, coupled with an appropriate ionization source is recommended for

accurate mass determination.

Ionization Method:

Electron Ionization (EI): Suitable for volatile compounds and provides detailed

fragmentation patterns.

Electrospray Ionization (ESI): A softer ionization technique that is useful for obtaining the

molecular ion peak with minimal fragmentation. The sample should be dissolved in a

suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or

ammonium acetate to promote ionization.
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Acquisition:

Acquire data in positive ion mode.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

For HRMS, calibrate the instrument immediately prior to analysis to ensure high mass

accuracy.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(1-Fluorocyclopropyl)methanol, highlighting the information obtained from each technique.
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Spectroscopic analysis workflow for (1-Fluorocyclopropyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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